molecular formula C7H13NO2 B12378077 (1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol

Cat. No.: B12378077
M. Wt: 143.18 g/mol
InChI Key: GXCZZQGJZNJSBW-UCROKIRRSA-N
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Description

(1S,2S,5R,7R)-8-azabicyclo[321]octane-2,7-diol is a bicyclic compound with a unique structure that includes an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ammonia.

    Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is often achieved through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors to carry out the cyclization and hydroxylation reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of bicyclic compounds.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 2 and 7 positions, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol

InChI

InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2/t4-,5+,6-,7+/m1/s1

InChI Key

GXCZZQGJZNJSBW-UCROKIRRSA-N

Isomeric SMILES

C1C[C@@H]([C@H]2[C@@H](C[C@@H]1N2)O)O

Canonical SMILES

C1CC(C2C(CC1N2)O)O

Origin of Product

United States

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